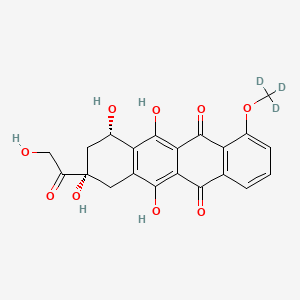

Doxorubicinone-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H18O9 |

|---|---|

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3 |

InChI-Schlüssel |

IBZGBXXTIGCACK-KUBNPYHXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |

Kanonische SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Doxorubicinone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Doxorubicinone-d3, a deuterated analog of the doxorubicin (B1662922) aglycone, doxorubicinone. The incorporation of deuterium (B1214612) can offer significant advantages in drug development, primarily by altering metabolic pathways and enhancing pharmacokinetic profiles. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and presents relevant data in a structured format for clarity and comparative analysis.

Introduction

Doxorubicin is a potent and widely used chemotherapeutic agent. Its clinical efficacy is, however, often limited by significant cardiotoxicity. Understanding its metabolism is crucial for the development of safer analogues. Doxorubicinone is a key aglycone metabolite of doxorubicin. The strategic replacement of hydrogen atoms with deuterium can lead to a kinetic isotope effect, slowing down metabolic processes at the labeled site. This guide focuses on this compound, a valuable tool for metabolic studies and as a potential therapeutic agent with a modified pharmacokinetic profile.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the acid-catalyzed hydrolysis of Doxorubicin-d3. The deuterium labels are typically introduced at the daunosamine (B1196630) sugar moiety of doxorubicin. Subsequent cleavage of this sugar yields the deuterated aglycone.

Experimental Protocol: Hydrolysis of Doxorubicin-d3

-

Dissolution: Dissolve Doxorubicin-d3 hydrochloride in a 0.1 M aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

Heating: Heat the reaction mixture at a controlled temperature, typically between 80-100°C.

-

Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Extraction: Upon completion, cool the reaction mixture to room temperature. Extract the product, this compound, using an organic solvent like chloroform (B151607) or dichloromethane. The aglycone will preferentially partition into the organic phase, while the protonated amino sugar remains in the aqueous phase.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Further purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of this compound

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity. The primary methods include mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium atoms. The molecular weight of this compound is expected to be three mass units higher than that of unlabeled Doxorubicinone.

Table 1: Mass Spectrometry Data

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Doxorubicinone | 415.1 | Varies with instrument conditions |

| This compound | 418.1 | Expected shifts in fragment ions containing the deuterium label |

Data for Doxorubicinone is based on typical values found in literature. Data for this compound is predicted.

A high-resolution mass spectrum should be acquired to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. In the ¹H NMR spectrum of this compound, the signals corresponding to the three deuterated positions will be absent. The ¹³C NMR spectrum will show the signals for the carbon atoms attached to deuterium as triplets (due to C-D coupling) with reduced intensity.

Table 2: Predicted ¹H NMR Spectral Data Comparison

| Proton Assignment | Doxorubicinone (ppm) | This compound (ppm) |

| Aromatic Protons | 7.0 - 8.0 | 7.0 - 8.0 |

| Hydroxyl Protons | Variable | Variable |

| Methine/Methylene Protons | Variable | Variable |

| Protons at Deuterated Positions | Present | Absent |

Specific chemical shifts for Doxorubicinone can be found in specialized NMR databases and literature. The key diagnostic feature for this compound is the absence of specific proton signals.

Experimental Workflows and Structural Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its structural relationship to doxorubicin.

Caption: Synthetic and analytical workflow for this compound.

Caption: Relationship between Doxorubicin and its derivatives.

Conclusion

Doxorubicinone-d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on Doxorubicinone-d3, a deuterated metabolite of the widely used chemotherapeutic agent, Doxorubicin. This guide covers its fundamental properties, relevant biological pathways, and illustrative experimental workflows.

Core Properties of this compound

This compound is the deuterated form of Doxorubicinone, which is an aglycone metabolite of Doxorubicin. The inclusion of deuterium (B1214612) isotopes makes it a valuable tool in metabolic studies and as an internal standard in analytical assays.

| Property | Value | Citation(s) |

| Molecular Weight | 417.38 g/mol | [1] |

| CAS Number | Not Available (NA) | [1] |

| Unlabeled CAS No. | 24385-10-2 (for Doxorubicinone) | [2][3][4] |

| Molecular Formula | C₂₁H₁₅D₃O₉ | |

| Synonyms | Adriamycin Aglycone-d3, Adriamycinone-d3 |

Mechanism of Action and Signaling Pathways

Doxorubicinone is a metabolite of the anthracycline antibiotic doxorubicin. While research specifically detailing the signaling pathways of this compound is limited, the mechanisms of its parent compound, Doxorubicin, are well-documented and provide critical insights. Doxorubicin exerts its anticancer effects through two primary mechanisms: intercalation into DNA, which disrupts topoisomerase-II-mediated DNA repair, and the generation of free radicals that damage cellular components.

The cellular response to Doxorubicin involves a complex network of signaling pathways, ultimately leading to apoptosis or cell cycle arrest.

Doxorubicin-Induced Apoptosis

Doxorubicin initiates apoptosis through both the extrinsic and intrinsic pathways. The extrinsic pathway is triggered by the FASL/FAS system, leading to the activation of a cascade of caspases including caspase-8, -3, -6, and -7. The intrinsic pathway involves the upregulation of p53 and the inhibition of the anti-apoptotic protein BCL2, which in turn activates pro-apoptotic proteins like BAX, leading to the activation of caspases.

Doxorubicin-induced extrinsic and intrinsic apoptosis pathways.

Notch Signaling Pathway Involvement

Recent studies have revealed that the Notch signaling pathway is activated upon Doxorubicin treatment. Doxorubicin increases the expression of multiple components of the Notch pathway, including its downstream target HES1. This activation of HES1 is required for Doxorubicin-induced apoptosis in cancer cells. Mechanistically, HES1 activates PARP1 and influences the subcellular location of AIF to mediate the apoptotic response.

Role of Notch signaling in Doxorubicin-induced apoptosis.

Experimental Protocols and Methodologies

General Synthesis of Doxorubicin-Metal Complexes

This protocol describes a general method for complexing Doxorubicin with various metals.

-

Dissolution: Doxorubicin (0.02 mM) is dissolved in 10 mL of water.

-

pH Adjustment: The pH of the solution is made slightly alkaline by the addition of NaOH.

-

Complexation: A stoichiometric amount of an aqueous solution of a metal chloride is added continuously to the Doxorubicin solution while stirring for one hour.

-

Incubation: The reaction mixture is then stirred for 72 hours at room temperature.

-

Precipitation: The resulting solution is incubated for several days to allow for the precipitation of the metal-Doxorubicin complexes.

-

Isolation: The precipitated complexes are filtered, washed with water, and dried under a vacuum.

This procedure can serve as a foundational method for researchers aiming to synthesize and study deuterated Doxorubicinone complexes.

Workflow for the synthesis of Doxorubicin-metal complexes.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Doxorubicinone | 24385-10-2 [chemicalbook.com]

- 3. [Doxorubicinone (25 mg) ((8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione)] - CAS [24385-10-2] [store.usp.org]

- 4. Doxorubicinone United States Pharmacopeia (USP) Reference Standard | 24385-10-2 [sigmaaldrich.com]

The Metabolic Journey of Doxorubicin to Doxorubicinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide array of malignancies. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to catastrophic DNA damage in rapidly dividing cancer cells. However, the clinical utility of doxorubicin is significantly hampered by dose-dependent cardiotoxicity, a side effect linked to its complex metabolic pathways. One of the key metabolic transformations of doxorubicin is its conversion to the aglycone metabolite, doxorubicinone (B1666622). This in-depth technical guide elucidates the metabolic pathway leading to doxorubicinone, providing a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental protocols for its study.

The Deglycosidation Pathway: A Minor but Significant Route

The metabolism of doxorubicin is multifaceted, with the majority of the drug being either excreted unchanged or converted to doxorubicinol (B1670906) via a two-electron reduction. A minor, yet significant, metabolic route is deglycosidation, which accounts for approximately 1-2% of doxorubicin metabolism.[1] This pathway involves the cleavage of the daunosamine (B1196630) sugar moiety from the anthracycline ring, resulting in the formation of aglycones, including doxorubicinone.

The deglycosidation of doxorubicin can proceed through two distinct mechanisms:

-

Hydrolytic Deglycosidation: This process leads to the formation of a hydroxyaglycone, doxorubicinone . The enzymes responsible for this hydrolytic cleavage are broadly characterized as NADPH-dependent hydrolase and reductase-type glycosidases.[1] In cardiac tissue, it has been observed that doxorubicinone can be rapidly converted to doxorubicinol aglycone.[1]

-

Reductive Deglycosidation: This pathway results in the formation of a deoxyaglycone, 7-deoxydoxorubicinone . This reductive cleavage is catalyzed by several enzymes, including NADPH-cytochrome P450 reductase (POR), xanthine (B1682287) oxidase (XDH), and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

Enzymology of Doxorubicinone Formation

The formation of doxorubicinone and its deoxy-derivative is orchestrated by a concert of enzymes primarily located in the microsomes and cytosol.

-

NADPH-Cytochrome P450 Reductase (POR): This microsomal flavoprotein is a key player in the reductive deglycosidation of doxorubicin to 7-deoxydoxorubicinone.[1]

-

Xanthine Oxidase (XDH): A cytosolic enzyme involved in purine (B94841) metabolism, XDH also contributes to the reductive deglycosidation of doxorubicin.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): This cytosolic flavoprotein is implicated in the two-electron reduction of quinones and also participates in the reductive deglycosidation of doxorubicin.

-

NADPH-dependent Glycosidases: The specific enzymes responsible for the hydrolytic formation of doxorubicinone are less well-characterized but are known to be dependent on NADPH.

Quantitative Analysis of Doxorubicin Metabolism to Doxorubicinone

Precise quantification of doxorubicin and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. While specific enzyme kinetic parameters (Km and Vmax) for the direct conversion of doxorubicin to doxorubicinone are not extensively reported in the literature, various analytical methods have been developed for their simultaneous measurement in biological matrices.

Table 1: Quantitative Data from LC-MS/MS Analysis of Doxorubicin and its Metabolites in Mouse Plasma

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Doxorubicin | 0.5 - 200 | 0.5 |

| Doxorubicinol | 0.1 - 200 | 0.1 |

| Doxorubicinone | 0.01 - 50 | 0.01 |

| Doxorubicinolone | 0.01 - 50 | 0.01 |

| 7-Deoxydoxorubicinone | 0.01 - 50 | 0.01 |

Experimental Protocols

In Vitro Assay for Doxorubicin Deglycosidation

This protocol provides a framework for studying the enzymatic conversion of doxorubicin to doxorubicinone in vitro using recombinant enzymes or subcellular fractions.

Materials:

-

Recombinant human NADPH-cytochrome P450 reductase (POR), Xanthine Oxidase (XDH), or NQO1

-

Doxorubicin hydrochloride

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Formic acid

-

HPLC or LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH (e.g., 1 mM final concentration), and the recombinant enzyme or subcellular fraction (e.g., liver microsomes).

-

Initiation: Start the reaction by adding doxorubicin to a final concentration within a relevant range (e.g., 1-100 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., daunorubicin).

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the formation of doxorubicinone and/or 7-deoxydoxorubicinone.

HPLC Method for the Separation of Doxorubicin and Doxorubicinone

This protocol is adapted from established methods for the analysis of doxorubicin and its metabolites.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection:

-

UV/Vis: 254 nm and 480 nm

-

Fluorescence: Excitation at 480 nm, Emission at 560 nm

-

Mass Spectrometry (for LC-MS/MS): Electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for doxorubicin (e.g., m/z 544.2 -> 397.1) and doxorubicinone (e.g., m/z 415.1 -> 397.1).

-

Subcellular Fractionation for the Isolation of Metabolizing Enzymes

This protocol allows for the separation of cytosolic and microsomal fractions from cells or tissues to study the localization of doxorubicin-metabolizing enzymes.

Materials:

-

Cell or tissue sample

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Differential centrifugation equipment

Procedure:

-

Homogenization: Homogenize the cell or tissue sample in ice-cold homogenization buffer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes). The supernatant from this step is the cytosolic fraction . The pellet contains the microsomal fraction .

-

Washing: Wash the microsomal pellet with homogenization buffer and re-centrifuge to remove cytosolic contamination.

-

Storage: Resuspend the microsomal pellet in a suitable buffer and store both fractions at -80°C.

Visualization of Metabolic Pathways and Workflows

Metabolic Pathway of Doxorubicin to Doxorubicinone

Caption: Metabolic conversion of doxorubicin to its aglycone metabolites.

Experimental Workflow for In Vitro Doxorubicin Metabolism Assaydot

References

The Aglycone Enigma: An In-depth Technical Guide on the Role of Doxorubicinone in Doxorubicin-Induced Cardiotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (B1662922), a cornerstone of chemotherapy, is notoriously limited by its dose-dependent cardiotoxicity. While the parent compound has been extensively studied, the precise roles of its metabolites in mediating cardiac damage remain an area of active investigation. This technical guide focuses on doxorubicinone (B1666622), the aglycone metabolite of doxorubicin, and its contribution to doxorubicin-induced cardiotoxicity. Through a comprehensive review of available literature, this document elucidates the mechanisms of doxorubicinone-mediated cardiotoxicity, presents comparative cytotoxicity data, details relevant experimental protocols, and visualizes key signaling pathways. Understanding the specific cardiotoxic profile of doxorubicinone is crucial for the development of targeted cardioprotective strategies to improve the safety and efficacy of anthracycline-based cancer therapies.

Introduction: The Metabolic Facet of Doxorubicin Cardiotoxicity

Doxorubicin (DOX) is a potent anthracycline antibiotic widely used in the treatment of various cancers. However, its clinical utility is hampered by a cumulative, dose-dependent cardiotoxicity that can lead to severe and often irreversible heart failure. The mechanisms underlying DOX-induced cardiotoxicity are multifactorial, involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, DNA damage, and apoptosis of cardiomyocytes.

Following administration, doxorubicin is metabolized into several compounds, primarily doxorubicinol (B1670906) (a C-13 alcohol metabolite) and doxorubicinone (the aglycone metabolite). While doxorubicinol has been more extensively studied and implicated in cardiotoxicity, the specific role of doxorubicinone is less well-defined but of significant interest. Doxorubicinone is formed via the enzymatic cleavage of the daunosamine (B1196630) sugar moiety from doxorubicin. This metabolic conversion can alter the molecule's physicochemical properties and biological activity, potentially contributing to the overall cardiotoxic profile of doxorubicin therapy.

This guide provides a detailed examination of the current understanding of doxorubicinone's role in doxorubicin-induced cardiotoxicity, with a focus on its molecular mechanisms, comparative toxicity, and the experimental approaches used to study its effects.

Mechanisms of Doxorubicinone-Induced Cardiotoxicity

While specific signaling pathways uniquely activated by doxorubicinone are not extensively detailed in current literature, its cardiotoxic effects are believed to contribute to the well-established general mechanisms of doxorubicin-induced cardiac damage. These include mitochondrial dysfunction and the induction of apoptosis.

Mitochondrial Dysfunction

Mitochondria are primary targets of anthracycline-induced cardiotoxicity. Doxorubicinone, like its parent compound, has been shown to induce mitochondrial dysfunction in cardiomyocytes. A comparative in vitro study on human cardiac AC16 cells demonstrated that doxorubicinone causes mitochondrial dysfunction, albeit at different concentrations compared to doxorubicin and doxorubicinol.

Table 1: Comparative Mitochondrial Dysfunction in AC16 Cardiac Cells

| Compound | Concentration for Significant Mitochondrial Dysfunction | Reference |

| Doxorubicin | 1 µM | [1] |

| Doxorubicinol | 2 µM | [1] |

| Doxorubicinone | 2 µM | [1] |

This mitochondrial damage is a critical event that can lead to a cascade of detrimental effects, including impaired energy production, increased ROS generation, and the initiation of apoptotic pathways.

Cardiomyocyte Apoptosis

Apoptosis, or programmed cell death, of cardiomyocytes is a key contributor to the progressive loss of cardiac function in doxorubicin-induced cardiomyopathy. While direct evidence for doxorubicinone-specific apoptosis signaling is limited, it is plausible that the mitochondrial dysfunction it induces would trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent execution of apoptosis.

Comparative Cytotoxicity of Doxorubicin and its Metabolites

Understanding the relative toxicity of doxorubicin and its metabolites is crucial for dissecting their individual contributions to cardiotoxicity. In vitro studies have provided valuable quantitative data on the cytotoxic effects of doxorubicin, doxorubicinol, and doxorubicinone on cardiac cells.

Table 2: Comparative Cytotoxicity in Differentiated AC16 Cardiac Cells (48-hour exposure)

| Compound | Concentration Range Tested | Cytotoxic Effect | Reference |

| Doxorubicin | 0.5 to 10 µM | Elicited cytotoxicity at half the concentration of its metabolites. | [1] |

| Doxorubicinol | 0.5 to 10 µM | Caused mitochondrial dysfunction at 2 µM. | [1] |

| Doxorubicinone | 1 to 10 µM | Caused mitochondrial dysfunction at 2 µM. |

These findings suggest that while doxorubicinone is cardiotoxic, the parent drug, doxorubicin, exhibits a more potent cytotoxic effect at lower concentrations in this in vitro model.

Signaling Pathways in Doxorubicin-Induced Cardiotoxicity (General Overview)

While specific pathways for doxorubicinone are not well-elucidated, it is critical to understand the general signaling cascades implicated in doxorubicin-induced cardiotoxicity, as doxorubicinone likely contributes to the activation of these pathways.

Oxidative Stress and ROS Generation

A primary mechanism of doxorubicin-induced cardiotoxicity is the generation of reactive oxygen species (ROS). This occurs through the redox cycling of the quinone moiety of the doxorubicin molecule, a process that is likely shared by doxorubicinone. This leads to oxidative damage to cellular components, including lipids, proteins, and DNA.

Figure 1: Doxorubicinone-induced ROS production in mitochondria.

Apoptosis Signaling

Doxorubicin-induced apoptosis in cardiomyocytes involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules include p53, Bax, Bcl-2, and caspases.

Figure 2: Intrinsic apoptosis pathway potentially activated by doxorubicinone.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of doxorubicinone's cardiotoxic effects. The following sections provide methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assessment in AC16 Human Cardiomyocytes

This protocol is adapted from a study comparing the cytotoxicity of doxorubicin and its metabolites.

Objective: To determine the cytotoxic effects of doxorubicinone on human cardiomyocytes.

Materials:

-

AC16 human cardiomyocyte cell line

-

Doxorubicinone (synthesized or commercially available)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cell culture medium and supplements

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture AC16 cells in appropriate medium until they reach the desired confluency. For differentiated cells, induce differentiation as per established protocols.

-

Cell Seeding: Seed the AC16 cells into 96-well plates at a suitable density.

-

Treatment: Treat the cells with varying concentrations of doxorubicinone (e.g., 1 to 10 µM) for a specified duration (e.g., 48 hours). Include a vehicle control group.

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Figure 3: Workflow for in vitro cytotoxicity assessment.

Assessment of Mitochondrial Membrane Potential

Objective: To evaluate the effect of doxorubicinone on mitochondrial health in cardiomyocytes.

Materials:

-

Cardiomyocytes (e.g., AC16 or primary cardiomyocytes)

-

Doxorubicinone

-

JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cardiomyocytes with doxorubicinone as described in the cytotoxicity protocol.

-

Staining:

-

Incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.

-

-

Imaging/Flow Cytometry:

-

For JC-1, visualize the cells under a fluorescence microscope and observe the shift from red (healthy mitochondria) to green (depolarized mitochondria) fluorescence.

-

For TMRE, quantify the fluorescence intensity using a flow cytometer. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

-

-

Data Analysis: Quantify the percentage of cells with depolarized mitochondria or the mean fluorescence intensity.

In Vivo Cardiotoxicity Assessment in a Murine Model

Objective: To evaluate the cardiotoxic effects of doxorubicinone in a mouse model.

Materials:

-

Mice (e.g., C57BL/6)

-

Doxorubicinone

-

Echocardiography system

-

Histology equipment and reagents (e.g., H&E, Masson's trichrome stains)

Procedure:

-

Animal Model: Acclimatize mice and divide them into control and treatment groups.

-

Administration: Administer doxorubicinone via an appropriate route (e.g., intraperitoneal injection) at a determined dose and schedule. The dosage would need to be optimized based on preliminary toxicity studies.

-

Echocardiography:

-

Perform baseline echocardiography before treatment.

-

Conduct serial echocardiography at specified time points during and after treatment to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

-

Histopathology:

-

At the end of the study, euthanize the mice and harvest the hearts.

-

Fix the hearts in formalin and embed in paraffin.

-

Section the hearts and perform H&E staining to assess cardiomyocyte morphology and Masson's trichrome staining to evaluate fibrosis.

-

-

Data Analysis: Compare cardiac function parameters and histological changes between the control and doxorubicinone-treated groups.

Figure 4: Workflow for in vivo cardiotoxicity assessment.

Conclusion and Future Directions

The available evidence indicates that doxorubicinone, the aglycone metabolite of doxorubicin, contributes to doxorubicin-induced cardiotoxicity, primarily through the induction of mitochondrial dysfunction. Comparative in vitro studies suggest that while it is less potent than the parent drug, its presence in cardiac tissue likely adds to the overall toxic burden.

A significant knowledge gap remains regarding the specific signaling pathways directly modulated by doxorubicinone. Future research should focus on elucidating these pathways to better understand its precise molecular mechanisms of action. This includes investigating its effects on key signaling nodes involved in oxidative stress, apoptosis, and other cell death pathways in cardiomyocytes. Furthermore, the development and characterization of robust in vivo models of doxorubicinone-induced cardiotoxicity are essential for a comprehensive understanding of its pathophysiological role and for the preclinical evaluation of targeted cardioprotective agents. A deeper understanding of the contribution of each doxorubicin metabolite to cardiotoxicity will be instrumental in designing safer anthracycline-based chemotherapies.

References

Navigating the Landscape of Doxorubicinone-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-quality reference standards and employing robust analytical methods are cornerstones of reliable and reproducible results. This in-depth technical guide provides a comprehensive overview of Doxorubicinone-d3, a key metabolite of the widely used chemotherapeutic agent Doxorubicin (B1662922). This guide covers available supplier information, purity considerations, and detailed experimental protocols for its analysis.

This compound serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of Doxorubicin, enabling precise quantification in complex biological matrices. Its purity and accurate characterization are therefore of paramount importance.

Supplier and Purity Landscape

While specific lot-to-lot purity data requires direct inquiry with suppliers and access to their Certificates of Analysis (CoA), the following table summarizes publicly available information for prominent suppliers of this compound. Researchers are strongly encouraged to request a CoA prior to purchase to obtain precise purity specifications.

| Supplier | Product Name | Catalog Number | Stated Purity | Analytical Data Provided with Purchase |

| MedChemExpress | This compound | HY-121309S | Information not publicly available | Certificate of Analysis |

| Pharmaffiliates | This compound | PA STI 036370 | Information not publicly available | Sample CoA and MSDS available upon request |

| Toronto Research Chemicals (TRC) | This compound | D559072 | Information not publicly available | Certificate of Analysis |

Experimental Protocols for Quality Assessment

Accurate characterization of this compound is critical for its use as an internal standard. The following sections detail established methodologies for purity determination and structural confirmation, adapted from published research on Doxorubicin and its metabolites.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of this compound and separating it from potential impurities. The following protocol is a representative method based on the analysis of doxorubicin and its metabolites.[1][2][3]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector is recommended for high sensitivity.

-

Column: A C18 reversed-phase column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size) is suitable for separation.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM KH2PO4 adjusted to pH 4.3 with phosphoric acid). The typical composition is approximately 24.4% acetonitrile and 75.6% aqueous buffer.[2]

-

Flow Rate: A flow rate of 1.5 ml/min is often employed.[2]

-

Detection: Fluorescence detection is highly sensitive for anthracyclines. An excitation wavelength of 470 nm and an emission wavelength of 580 nm are typically used.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution.

-

Perform serial dilutions to create working standards of known concentrations.

-

-

Analysis:

-

Inject the standards and the this compound sample onto the HPLC system.

-

Record the chromatograms and determine the retention time of the main peak corresponding to this compound.

-

Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

-

Method Validation:

To ensure the reliability of the HPLC method, it should be validated for the following parameters:

-

Linearity: A linear relationship between concentration and peak area should be established over a defined concentration range.

-

Precision: The method's precision should be assessed through intra- and inter-day replicate injections of a standard solution, with the relative standard deviation (RSD) typically being less than 15%.

-

Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix, with acceptable recovery typically ranging from 85% to 115%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Analysis:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.

-

Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.

-

For more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

-

Data Interpretation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra should be consistent with the known chemical structure of this compound.

Visualizing Methodologies and Pathways

To further aid in the understanding of the experimental workflow and the biological context of Doxorubicinone, the following diagrams are provided.

References

An In-depth Technical Guide to Exploratory Studies on Doxorubicin Metabolites in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of doxorubicin (B1662922) metabolism within cancer cells, focusing on the identification of its principal metabolites, their mechanisms of action, and their impact on therapeutic efficacy and resistance. This document synthesizes current research to offer detailed experimental protocols, quantitative data, and visual representations of the key molecular pathways involved.

Introduction: The Clinical Significance of Doxorubicin Metabolism

Doxorubicin (DOX) is a potent anthracycline antibiotic, first isolated from Streptomyces peucetius var. caesius, and is a cornerstone of chemotherapy regimens for a wide array of cancers, including breast, lung, ovarian, and various lymphomas.[1] Its clinical utility, however, is frequently constrained by the development of chemoresistance and significant dose-dependent cardiotoxicity.[2][3] Central to both the therapeutic and adverse effects of doxorubicin is its complex intracellular metabolism.

The biotransformation of doxorubicin within cancer cells yields a variety of metabolites, some of which retain cytotoxic activity while others are implicated in the drug's toxic side effects.[2][4] Understanding these metabolic pathways is therefore critical for optimizing treatment strategies, overcoming drug resistance, and developing novel therapeutic approaches that can enhance anti-tumor efficacy while mitigating toxicity. This guide delves into the core aspects of doxorubicin metabolism, providing researchers with the foundational knowledge and practical methodologies required for exploratory studies in this field.

Doxorubicin Metabolism in Cancer Cells

Doxorubicin undergoes extensive metabolic conversion in cancer cells, primarily through two major enzymatic pathways: a two-electron reduction to an alcohol metabolite and a one-electron reduction to a semiquinone radical. A minor third pathway involves the cleavage of the glycosidic bond to form aglycones.

Key Metabolic Pathways:

-

Two-Electron Reduction: The most significant metabolic route is the reduction of the C-13 keto group to a secondary alcohol, forming doxorubicinol (DOXol) . This reaction is primarily catalyzed by cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs), such as AKR1C3, AKR1A1, CBR1, and CBR3. Doxorubicinol is a major metabolite that has been implicated in the cardiotoxicity associated with doxorubicin therapy.

-

One-Electron Reduction and Redox Cycling: Doxorubicin can undergo a one-electron reduction to form an unstable semiquinone radical . This process is catalyzed by various oxidoreductases, including NADH dehydrogenases, NADPH-cytochrome P450 reductase, and nitric oxide synthases. The semiquinone radical can then react with molecular oxygen to regenerate the parent doxorubicin, producing reactive oxygen species (ROS) such as superoxide (B77818) anions in a process known as redox cycling. This generation of ROS is a key component of doxorubicin's anticancer activity, as it induces oxidative stress, leading to damage of DNA, proteins, and cellular membranes.

-

Deglycosidation (Aglycone Formation): A less prominent metabolic pathway is the hydrolytic cleavage of the daunosamine (B1196630) sugar moiety, resulting in the formation of red, non-fluorescent aglycones . The primary aglycone metabolites are doxorubicinone and, if formed from doxorubicinol, doxorubicinolone . Further modification can lead to metabolites like 7-deoxydoxorubicinone. While generally considered less cytotoxic than the parent drug, these lipophilic metabolites can accumulate in membranes.

Drug-resistant cancer cells often exhibit altered metabolic profiles compared to their sensitive counterparts. For instance, studies in doxorubicin-resistant breast cancer cells (MCF7/DOX) have revealed unique metabolic pathways and the presence of novel metabolites not typically found in vivo, suggesting that resistant cells may develop distinct mechanisms to detoxify the drug.

References

Methodological & Application

Application Note: Quantitative Analysis of Doxorubicin in Human Plasma using Doxorubicinone-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely used in chemotherapy for a variety of cancers, including breast, lung, and ovarian cancers, as well as Hodgkin's lymphoma and various leukemias.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and managing its dose-dependent cardiotoxicity. Doxorubicin is metabolized in the body to several compounds, including the active metabolite doxorubicinol (B1670906) and the aglycone metabolite doxorubicinone (B1666622).

Accurate and precise quantification of doxorubicin in a complex biological matrix like plasma requires a robust analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (IS) is essential to correct for variations in sample preparation and instrument response. Doxorubicinone-d3, a deuterated analog of the doxorubicin metabolite, serves as an ideal internal standard for the quantification of doxorubicin and its related metabolites. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization, but it is distinguishable by its mass-to-charge ratio (m/z).

This application note provides a detailed protocol for the extraction and quantification of doxorubicin in human plasma using this compound as an internal standard with an LC-MS/MS system.

Principle of the Method

The method employs a protein precipitation technique to extract doxorubicin and the this compound internal standard from human plasma. The prepared samples are then analyzed by a reverse-phase ultra-high performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The concentration of doxorubicin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Materials and Reagents

-

Doxorubicin Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxorubicin and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[2][3]

-

Working Standard Solutions: Prepare serial dilutions of the Doxorubicin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.[2]

-

Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution with 50% acetonitrile-water to a final concentration of 200 ng/mL.[2]

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate Doxorubicin working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).[2][3]

Plasma Sample Preparation (Protein Precipitation)

The protein precipitation method is recommended for its simplicity, speed, and high recovery.[2]

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (200 ng/mL this compound) to each tube and vortex for 1 minute.[2]

-

Add 225 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture vigorously for 2 minutes.[2]

-

Centrifuge the tubes at 12,000 rpm for 15 minutes at 4°C.[2]

-

Carefully transfer the supernatant to a clean sample vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Chromatographic System: UPLC System

-

Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[2]

-

Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water[2]

-

Flow Rate: 0.2 mL/min[2]

-

Column Temperature: 30°C[2]

-

Injection Volume: 3 µL[2]

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM)

Table 1: Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 8.0 | 0.2 | 90 | 10 |

| 8.0 - 10.0 | 0.2 | 40 | 60 |

| 10.0 - 12.0 | 0.2 | 0 | 100 |

| 12.0 - 13.0 | 0.2 | 90 | 10 |

Table 2: MRM Transitions for Doxorubicin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Doxorubicin | 544.2 | 397.1 | 150 | 25 |

| This compound (IS) | 418.1 | 253.1 | 150 | 20 |

Note: MS/MS parameters such as collision energy should be optimized for the specific instrument used.

Method Validation Summary

The analytical method should be validated according to the US Food & Drug Administration (FDA) or European Medicines Agency (EMA) guidelines. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[2] |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. | LLOQ to ULOQ |

| Accuracy & Precision | Accuracy is the closeness of the mean test results to the true value. Precision is the closeness of agreement among a series of measurements. | For QCs, %RE and %RSD should be within ±15%. For LLOQ, within ±20%.[5] |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by the presence of matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Recovery should be consistent, precise, and reproducible. |

| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Doxorubicin Metabolism and Analytical Workflow

Doxorubicin undergoes extensive metabolism. A key pathway involves the reduction of the C-13 keto group to form doxorubicinol, and cleavage of the glycosidic bond to form the aglycones doxorubicinone and doxorubicinolone. Accurate quantification is essential for understanding the complete pharmacokinetic profile.

The overall analytical process ensures that plasma samples are reliably processed and measured to yield accurate concentration data for pharmacokinetic modeling and clinical assessment.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of doxorubicin in human plasma. The use of protein precipitation for sample preparation is rapid and efficient. This compound serves as an excellent internal standard, ensuring high accuracy and precision. The method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring of doxorubicin.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Analytes in Tissue Samples using Doxorubicinone-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the extraction and quantification of analytes from tissue samples using Doxorubicinone-d3 as an internal standard (IS). The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for complex biological matrices. Doxorubicinone, a metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), and its deuterated analog (this compound) are suitable for quantitative bioanalytical studies. This protocol is applicable for pharmacokinetic, toxicokinetic, and drug distribution studies in preclinical and clinical research.

The protocol outlines procedures for tissue homogenization, protein precipitation, and optional solid-phase extraction (SPE) for sample clean-up, followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Reference standard for the analyte of interest

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Physiological saline (0.9% NaCl)

-

Homogenizer (e.g., bead beater, rotor-stator)

-

Centrifuge (capable of >10,000 x g and refrigeration)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)

-

SPE vacuum manifold

-

Vortex mixer

-

Analytical balance

-

Calibrated pipettes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte of interest and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Stock Solutions: Prepare intermediate and working stock solutions by serial dilution of the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation

-

Accurately weigh approximately 200 mg of the tissue sample.

-

Add 0.5 mL of cold physiological saline.[1]

-

Homogenize the tissue for 2 minutes using a mechanical homogenizer until a uniform suspension is obtained.[1]

-

To the 200 mg tissue homogenate, add a known volume of the analyte standard solution (for calibration curve and QC samples) and the this compound internal standard working solution. For blank samples, add an equivalent volume of the solvent.

-

Vortex the sample for 30 seconds.[1]

-

Add 1.5 mL of a protein precipitation solvent (e.g., acetonitrile).[1]

-

Vortex for an additional 30 seconds.[1]

-

Centrifuge the sample at 10,000 rpm for 7 minutes.

-

Collect the supernatant for direct injection or further purification by SPE.

-

Conditioning: Condition an HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a suitable washing solution to remove interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analyte and internal standard with 2 mL of an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions and should be optimized for the specific analyte and LC-MS/MS system.

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.2 mL/min

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Injection Volume: 5-10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

The specific precursor and product ions for the analyte and this compound must be determined by direct infusion. For doxorubicin, a related compound, the transition m/z 544.25 > 397.16 is commonly monitored.

Data Presentation

The following tables summarize typical quantitative performance parameters that should be established during method validation. The values presented are based on published data for doxorubicin and its metabolites and serve as a general guideline.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |

| Doxorubicin | Mouse Plasma | 0.5 - 200 | 0.5 | 0.26 |

| Doxorubicinol | Mouse Plasma | 0.1 - 200 | 0.1 | 0.06 |

| Doxorubicinone | Mouse Plasma | 0.01 - 50 | 0.01 | 0.006 |

| Doxorubicinolone | Mouse Plasma | 0.01 - 50 | 0.01 | 0.007 |

| 7-Deoxydoxorubicinone | Mouse Plasma | 0.01 - 50 | 0.01 | 0.006 |

| Doxorubicin | Rat Tissue | 0.01 - 50 µg/g | 0.01 µg/g | 0.005 µg/g |

Data for plasma adapted from. Data for tissue adapted from.

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Doxorubicin | Mouse Plasma | Low, Med, High | < 13.6% | < 13.6% | -13.0% to 14.9% |

| Doxorubicinone | Mouse Plasma | Low, Med, High | < 13.6% | < 13.6% | -13.0% to 14.9% |

| Doxorubicin | Human Plasma | LQC, MQC, HQC | < 7.38% | < 7.38% | -4.82% to 8.94% |

| Doxorubicin | A549 Cells | LQC, MQC, HQC | < 9.30% | < 9.30% | -6.68% to 12.51% |

| Doxorubicin | MCF-7 Cells | LQC, MQC, HQC | < 10.33% | < 10.33% | -5.94% to 12.60% |

Data for mouse plasma adapted from. Data for human plasma and cell lines adapted from.

Table 3: Recovery

| Analyte | Matrix | Extraction Method | Recovery (%) |

| Doxorubicin | Mouse Plasma | Liquid-Liquid Extraction | 81.7 - 86.4 |

| Doxorubicinone | Mouse Plasma | Liquid-Liquid Extraction | 77.0 - 90.4 |

| Doxorubicin | Rat Tissue | SPE (HLB) | 91.6 ± 5.1 |

Data for plasma adapted from. Data for tissue adapted from.

Mandatory Visualizations

Experimental Workflow

References

Quantitation of Doxorubicin and its Metabolites Using a Deuterated Internal Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy for a range of malignancies. Monitoring its metabolic fate is crucial for optimizing therapeutic efficacy and mitigating dose-dependent cardiotoxicity. This document provides detailed application notes and protocols for the sensitive and accurate quantification of doxorubicin and its major metabolites—doxorubicinol (B1670906), doxorubicinone, doxorubicinolone, and 7-deoxydoxorubicinone—in biological matrices. The use of a deuterated internal standard, Doxorubicinone-d3, is recommended to ensure the highest accuracy and precision in LC-MS/MS analysis. While specific validated methods utilizing this compound are not widely published, its use as a stable isotope-labeled internal standard represents the gold standard for quantitative bioanalysis, minimizing variability from sample preparation and matrix effects.

Metabolic Pathway of Doxorubicin

Doxorubicin undergoes extensive metabolism in the body, primarily through two main pathways: a two-electron reduction to doxorubicinol and a one-electron reduction to a semiquinone radical, which can then be deglycosidated to form aglycones like doxorubicinone.[1][2][3] Understanding this pathway is essential for interpreting pharmacokinetic and pharmacodynamic data.

Caption: Metabolic pathway of doxorubicin.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma)

This protocol is a rapid and straightforward method for extracting doxorubicin and its metabolites from plasma samples.[4]

Materials:

-

Human or animal plasma

-

This compound internal standard (IS) working solution (concentration to be optimized, e.g., 100 ng/mL in methanol)

-

Methanol, ice-cold

-

Acetonitrile (B52724), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 14,000 rpm and 4°C

Procedure:

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (for Plasma)

This method offers a cleaner extraction with potentially lower matrix effects compared to protein precipitation.[5][6]

Materials:

-

Human or animal plasma

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Chloroform:Methanol (4:1, v/v) extraction solvent

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 10 µL plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of the chloroform:methanol (4:1, v/v) extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

-

Transfer the lower organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

Sample Preparation: Tissue Homogenization and Extraction

This protocol is designed for the extraction of doxorubicin and its metabolites from tissue samples.[2][3]

Materials:

-

Tissue sample (e.g., heart, liver, tumor)

-

Normal saline

-

Tissue homogenizer

-

This compound internal standard (IS) working solution

-

Acetonitrile, ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Accurately weigh approximately 50 mg of the tissue sample.

-

Add 200 µL of cold normal saline and homogenize the tissue thoroughly.

-

To a 50 µL aliquot of the tissue homogenate, add 20 µL of the this compound internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection of doxorubicin and its metabolites. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water[6] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[6] |

| Flow Rate | 0.2 mL/min[2] |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Gradient Elution | Time (min) |

Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C[4] |

| Gas Flow Rates | To be optimized for the specific instrument |

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of doxorubicin and its metabolites. These values should be established and validated within the user's own laboratory.

Table 1: MRM Transitions for Doxorubicin and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxorubicin | 544.2 | 397.1 |

| Doxorubicinol | 546.2 | 399.1 |

| Doxorubicinone | 415.1 | 397.1 |

| Doxorubicinolone | 417.1 | 399.1 |

| 7-Deoxydoxorubicinone | 399.1 | 381.1 |

| This compound (IS) | 418.1 (Proposed) | 400.1 (Proposed) |

Table 2: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Doxorubicin | Plasma | 0.5 - 200 | 0.5 | [6][7] |

| Doxorubicinol | Plasma | 0.1 - 200 | 0.1 | [6][7] |

| Doxorubicinone | Plasma | 0.01 - 50 | 0.01 | [6][7] |

| Doxorubicinolone | Plasma | 0.01 - 50 | 0.01 | [6][7] |

| 7-Deoxydoxorubicinone | Plasma | 0.01 - 50 | 0.01 | [6][7] |

| Doxorubicin | Plasma | 1 - 1000 | 1 | [4] |

| Doxorubicinol | Plasma | 0.5 - 500 | 0.5 | [4] |

| Doxorubicin | Tissue | 5 - 250 | 5 | [8] |

| Doxorubicinol | Tissue | 1.25 - 25 | 1.25 | [8] |

Experimental Workflow

The overall workflow for the quantitation of doxorubicin and its metabolites is depicted below.

Caption: Experimental workflow for doxorubicin analysis.

Conclusion

The protocols and data presented provide a comprehensive framework for the quantitative analysis of doorubicin and its metabolites in biological samples. The implementation of a deuterated internal standard like this compound is strongly advocated to ensure the reliability and accuracy of the results, which is paramount in both preclinical drug development and clinical therapeutic drug monitoring. The provided methods, when properly validated, will serve as valuable tools for researchers and scientists in the field of oncology and pharmacology.

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scholar.ui.ac.id [scholar.ui.ac.id]

- 8. sysrevpharm.org [sysrevpharm.org]

Application Note: Analysis of Doxorubicinone-d3 in Human Urine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely used in cancer chemotherapy. Monitoring its metabolites, such as doxorubicinone (B1666622), is crucial for understanding its pharmacokinetics and managing dose-related toxicities. Doxorubicinone-d3 (B1157771) is a stable isotope-labeled internal standard used for the accurate quantification of doxorubicinone in biological matrices like urine. This application note provides detailed protocols for the sample preparation of this compound in human urine for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two common extraction methods are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Analytical Method: LC-MS/MS

The analysis of this compound is typically performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This technique offers high sensitivity and selectivity for the detection and quantification of the analyte in complex biological samples.

Sample Preparation Protocols

Protocol 1: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.

Materials and Reagents:

-

Human urine sample

-

This compound internal standard solution

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

C8 or C18 SPE cartridges (e.g., Bond-Elut)[1]

-

0.1 M Phosphate (B84403) buffer (pH 5.0)

-

Elution solvent: Acetonitrile/0.2 M sodium hydrogen phosphate with 0.05% (v/v) triethylamine, adjusted to pH 3.6 with 0.1 M citric acid (67.5:32.5, v/v)[1] or a mixture of methanol:ethylacetate (70:30 v/v).

Experimental Protocol:

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

To 2 mL of urine, add 2 mL of 0.1 M phosphate buffer (pH 5.0)[2].

-

Spike the sample with the internal standard, this compound, at a known concentration.

-

-

SPE Cartridge Conditioning:

-

Condition the C8 or C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove interfering substances[2].

-

-

Elution:

-

Elute the analyte and internal standard with the chosen elution solvent. For C8 cartridges, one can use acetonitrile/0.2 M sodium hydrogen phosphate with 0.05% (v/v) triethylamine, adjusted to pH 3.6[1]. Another option is 3 mL of a methanol:ethylacetate (70:30 v/v) mixture.

-

Collect the eluate.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.

Materials and Reagents:

-

Human urine sample

-

This compound internal standard solution

-

Acetonitrile (hydrophilic extraction solvent)

-

Salt (e.g., sodium chloride or ammonium (B1175870) sulfate) for salting-out effect

-

Dichloromethane (B109758) or a mixture of isopropanol (B130326) and ethyl acetate.

Experimental Protocol:

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

Spike the urine sample with the this compound internal standard.

-

-

Homogeneous LLE (using a water-miscible solvent):

-

To the urine sample, add hydrophilic acetonitrile as the extraction solvent.

-

Induce phase separation by adding a salt, such as sodium chloride or ammonium sulfate (B86663) (salting-out).

-

Vortex the mixture vigorously.

-

Centrifuge to achieve complete phase separation.

-

Collect the upper organic layer containing the analyte and internal standard.

-

-

Conventional LLE (using a water-immiscible solvent):

-

Adjust the pH of the urine sample as needed.

-

Add an immiscible organic solvent such as dichloromethane or a mixture of isopropanol and ethyl acetate.

-

Vortex vigorously for several minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of doxorubicin and its metabolites in urine, which can be expected to be similar for this compound.

| Parameter | Value | Reference |

| Linearity Range | 25 - 1000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL for doxorubicinone | |

| Recovery (SPE) | 80 - 110% for doxorubicinone | |

| Recovery (LLE) | 94.7 - 106.3% (relative recoveries) | |

| Within-run Coefficient of Variation | < 8% | |

| Between-day Coefficient of Variation | < 16% |

LC-MS/MS Parameters

While specific parameters should be optimized for the instrument in use, the following provides a general starting point for the analysis of this compound.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The specific precursor and product ion transitions for this compound will need to be determined, but they will be slightly shifted from those of unlabeled doxorubicinone due to the deuterium (B1214612) labeling.

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the preparation of urine samples for the analysis of this compound. The choice of method may depend on factors such as sample throughput, cost, and the specific instrumentation available. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for High-Throughput Screening with Doxorubicinone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922) is a potent and widely used anthracycline antibiotic for cancer chemotherapy.[1][2] However, its clinical application is often limited by severe cardiotoxicity.[1][3] Understanding the mechanisms of doxorubicin-induced cardiotoxicity and identifying strategies to mitigate these effects are critical areas of research. High-throughput screening (HTS) platforms, particularly those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), offer a powerful tool for assessing drug-induced cardiotoxicity in a physiologically relevant context.[4]

Doxorubicinone (B1666622) is a key aglycone metabolite of doxorubicin. The use of isotopically labeled compounds, such as Doxorubicinone-d3, in drug discovery and development provides significant advantages. Deuterated compounds, where hydrogen atoms are replaced by deuterium, can exhibit altered metabolic stability and pharmacokinetic profiles. This alteration can lead to reduced formation of toxic metabolites and potentially a better safety profile. This compound can serve as a valuable tool in HTS assays for several applications:

-

Internal Standard: For precise quantification of doxorubicinone formation in metabolic studies using mass spectrometry.

-

Metabolic Stability Assessment: To compare the rate of metabolism of deuterated versus non-deuterated doxorubicinone.

-

Toxicity Profiling: To investigate whether deuteration alters the inherent cytotoxicity and cardiotoxicity of doxorubicinone.

These application notes provide detailed protocols for utilizing this compound in HTS assays to evaluate doxorubicin metabolism and cardiotoxicity.

Key Signaling Pathways in Doxorubicin-Induced Cardiotoxicity

Doxorubicin exerts its cardiotoxic effects through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interference with topoisomerase II. This leads to mitochondrial dysfunction, DNA damage, and activation of apoptotic pathways.

Figure 1: Simplified signaling pathway of doxorubicin-induced cardiotoxicity.

Experimental Protocols

Protocol 1: High-Throughput Assessment of Doxorubicin Metabolism and Doxorubicinone Formation

This protocol outlines an HTS assay to quantify the formation of doxorubicinone from doxorubicin in hiPSC-CMs using this compound as an internal standard for LC-MS/MS analysis.

Experimental Workflow:

Figure 2: Workflow for quantifying doxorubicinone formation.

Methodology:

-

Cell Culture:

-

Culture hiPSC-CMs in appropriate maintenance medium on fibronectin-coated 96-well plates until a confluent, spontaneously beating monolayer is formed.

-

-

Compound Treatment:

-

Prepare a concentration range of doxorubicin (e.g., 0.1 µM to 10 µM) in the cell culture medium.

-

Aspirate the old medium from the cells and add the doxorubicin-containing medium. Include vehicle-only wells as a negative control.

-

-

Incubation:

-

Incubate the plates at 37°C and 5% CO2 for a defined period (e.g., 24 or 48 hours).

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant.

-

Wash the cells with PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

-

Internal Standard Spiking:

-

To both supernatant and lysate samples, add a fixed concentration of this compound (e.g., 100 ng/mL) to serve as an internal standard for quantification.

-

-

Sample Preparation:

-

Perform protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to each sample.

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions for doxorubicin, doxorubicinone, and this compound.

-

Data Presentation:

| Compound | Doxorubicin Conc. (µM) | Doxorubicinone (ng/mL) in Supernatant | Doxorubicinone (ng/mL) in Lysate |

| Vehicle | 0 | Below Limit of Detection | Below Limit of Detection |

| Doxorubicin | 0.1 | 5.2 ± 0.8 | 15.7 ± 2.1 |

| Doxorubicin | 1 | 48.9 ± 5.3 | 145.3 ± 12.8 |

| Doxorubicin | 10 | 350.1 ± 25.6 | 980.6 ± 75.4 |

| Doxorubicin + Inhibitor X | 1 | 12.3 ± 1.9 | 35.8 ± 4.7 |

Data are presented as mean ± standard deviation.

Protocol 2: Comparative Cardiotoxicity Assessment of Doxorubicinone and this compound

This protocol uses a high-content imaging-based HTS assay to compare the cardiotoxicity of Doxorubicinone and its deuterated analog, this compound, in hiPSC-CMs.

Experimental Workflow:

Figure 3: Workflow for comparative cardiotoxicity assessment.

Methodology:

-

Cell Culture:

-